molecular formula C29H46ClNO2 B12672820 Dodecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride CAS No. 119585-22-7

Dodecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride

Cat. No.: B12672820
CAS No.: 119585-22-7
M. Wt: 476.1 g/mol
InChI Key: ITKBGIWSBHVNCJ-UHFFFAOYSA-N
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Description

Dodecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dodecanoic acid ester linked to a naphthalenyl group through a dimethylamino pentyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of dodecanoic acid with an alcohol derivative of 5-(dimethylamino)-2-(1-naphthalenyl)pentanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of ionic liquids as catalysts in a microreaction system has been reported to be effective for similar compounds .

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Dodecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving cell signaling and membrane interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalenyl group may engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This feature differentiates it from shorter-chain analogs and enhances its solubility and interaction with lipid membranes.

Properties

CAS No.

119585-22-7

Molecular Formula

C29H46ClNO2

Molecular Weight

476.1 g/mol

IUPAC Name

[5-(dimethylamino)-2-naphthalen-1-ylpentyl] dodecanoate;hydrochloride

InChI

InChI=1S/C29H45NO2.ClH/c1-4-5-6-7-8-9-10-11-12-22-29(31)32-24-26(19-16-23-30(2)3)28-21-15-18-25-17-13-14-20-27(25)28;/h13-15,17-18,20-21,26H,4-12,16,19,22-24H2,1-3H3;1H

InChI Key

ITKBGIWSBHVNCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CCCN(C)C)C1=CC=CC2=CC=CC=C21.Cl

Origin of Product

United States

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